2-(dimethylamino)-1,3-thiazole-5-carboxylic acid
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Overview
Description
2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of dimethylamine with a thioamide precursor under acidic conditions, followed by oxidation to form the desired thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(dimethylamino)-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
2-(Dimethylamino)-1,3-thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
Thiazole-4-carboxylic acid: Lacks the dimethylamino group, which can affect its reactivity and binding properties.
2-Amino-1,3-thiazole-5-carboxylic acid: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.
1,3-Thiazole-5-carboxylic acid: The absence of the dimethylamino group makes it less versatile in certain synthetic applications.
The presence of the dimethylamino group in this compound provides unique electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
25391-92-8 |
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Molecular Formula |
C6H8N2O2S |
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-(dimethylamino)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10) |
InChI Key |
ZZOFKRCGNGOPKB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(S1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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